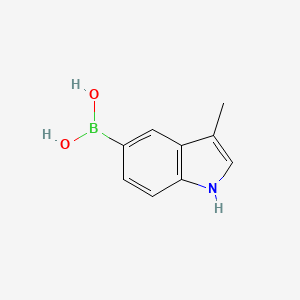

(3-methyl-1H-indol-5-yl)boronic acid

説明

“(3-methyl-1H-indol-5-yl)boronic acid” is a chemical compound with the CAS Number: 590417-54-2 . It has a molecular weight of 174.99 and its IUPAC name is (3-methyl-1H-indol-5-yl)boronic acid . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .

Molecular Structure Analysis

The InChI code for “(3-methyl-1H-indol-5-yl)boronic acid” is 1S/C9H10BNO2/c1-6-5-11-9-3-2-7 (10 (12)13)4-8 (6)9/h2-5,11-13H,1H3 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis

Boronic acids, such as “(3-methyl-1H-indol-5-yl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

“(3-methyl-1H-indol-5-yl)boronic acid” is a white to yellow solid with a molecular weight of 174.99 . It is typically stored at temperatures between 2-8°C .科学的研究の応用

Antiviral Applications

Indole derivatives have been found to possess antiviral properties . For instance, certain 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . Therefore, “(3-methyl-1H-indol-5-yl)boronic acid” could potentially be used in the development of new antiviral drugs.

Anti-inflammatory Applications

Indole derivatives also exhibit anti-inflammatory activities . This suggests that “(3-methyl-1H-indol-5-yl)boronic acid” could be used in the development of anti-inflammatory drugs.

Anticancer Applications

Indole derivatives have been used in the treatment of cancer cells . The application of indole derivatives for the treatment of cancer has attracted increasing attention in recent years . Therefore, “(3-methyl-1H-indol-5-yl)boronic acid” could potentially be used in the development of new anticancer drugs.

Antimicrobial Applications

Indole derivatives have shown antimicrobial properties . This suggests that “(3-methyl-1H-indol-5-yl)boronic acid” could be used in the development of new antimicrobial drugs.

Antidiabetic Applications

Indole derivatives have been found to possess antidiabetic properties . This suggests that “(3-methyl-1H-indol-5-yl)boronic acid” could be used in the development of new antidiabetic drugs.

Antimalarial Applications

Indole derivatives have shown antimalarial properties . This suggests that “(3-methyl-1H-indol-5-yl)boronic acid” could be used in the development of new antimalarial drugs.

Synthesis of Other Compounds

“(3-methyl-1H-indol-5-yl)boronic acid” could be used as a reactant in the synthesis of other compounds. For example, it could be used in the preparation of thieno [3,2-d]pyrimidines as Tpl2 kinase inhibitors, synthesis of pyridinyl benzonaphthyridinones as mTOR inhibitors for the treatment of cancer, and preparation of diazabicycloheptanes as α7 neurinal nicotinic receptor affectors .

Research and Development

Given the wide range of biological activities exhibited by indole derivatives, “(3-methyl-1H-indol-5-yl)boronic acid” could be used in research and development to explore newer therapeutic possibilities .

Safety and Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may be a hazard to health . The hazard statements include H302, which means it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and storing it locked up (P405) .

作用機序

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

Boronic acids, in general, can form complexes with lewis bases like hydroxide anions, and electron-donating groups, like nitrogen or oxygen, and also behave as electrophiles . This suggests that (3-methyl-1H-indol-5-yl)boronic acid might interact with its targets through similar mechanisms.

Biochemical Pathways

It’s worth noting that indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that (3-methyl-1H-indol-5-yl)boronic acid might affect multiple biochemical pathways.

Pharmacokinetics

The suzuki–miyaura coupling reaction, which involves organoboron reagents like (3-methyl-1h-indol-5-yl)boronic acid, is known for its exceptionally mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents . This suggests that (3-methyl-1H-indol-5-yl)boronic acid might have favorable ADME properties.

Result of Action

Indole derivatives are known to maintain intestinal homeostasis and impact liver metabolism and the immune response . This suggests that (3-methyl-1H-indol-5-yl)boronic acid might have similar effects.

Action Environment

It’s worth noting that boronic esters are sensitive to hydrolysis under mild acidic or basic conditions, and to proteodeboronation, oxidation, and nucleophilic attack . This suggests that the action of (3-methyl-1H-indol-5-yl)boronic acid might be influenced by environmental factors such as pH and temperature.

特性

IUPAC Name |

(3-methyl-1H-indol-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO2/c1-6-5-11-9-3-2-7(10(12)13)4-8(6)9/h2-5,11-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJHTMTUVOSOMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)NC=C2C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(4-Methylphenyl)amino]methyl}benzoic acid](/img/structure/B3022952.png)

![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B3022956.png)

![methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate](/img/structure/B3022957.png)

![[4-(1-Methyl-1-phenylethyl)phenoxy]acetic acid](/img/structure/B3022959.png)

![5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B3022960.png)

![(5-p-Tolylamino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid hydrazide](/img/structure/B3022965.png)

![2-[4-(4-Methylphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B3022967.png)

![3-Methylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B3022971.png)

![[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine](/img/structure/B3022972.png)